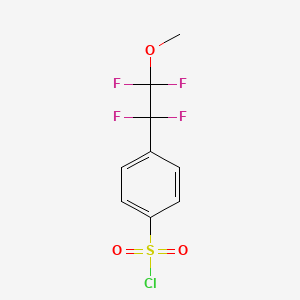
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClF4O3S and a molecular weight of 306.67 g/mol . It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a tetrafluoro-methoxyethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
The synthesis of 4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product .
化学反应分析
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
科学研究应用
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a reagent for the synthesis of sulfonamide and sulfonate derivatives, which are important intermediates in organic synthesis.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require sulfonyl chloride intermediates.
作用机制
The mechanism of action of 4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The tetrafluoro-methoxyethyl group can influence the reactivity and stability of the compound, making it suitable for specific applications in chemical synthesis and modification of biomolecules .
相似化合物的比较
Similar compounds to 4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene-1-sulfonyl chloride include:
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of a tetrafluoro-methoxyethyl group, which can affect its reactivity and applications.
4-(1,1,2,2-Tetrafluoroethyl)benzene-1-sulfonyl chloride: This compound lacks the methoxy group, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in the presence of both the tetrafluoro and methoxy groups, which can enhance its reactivity and make it suitable for specific applications in chemical synthesis and research .
生物活性
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzene-1-sulfonyl chloride is an organofluorine compound characterized by its unique combination of a sulfonyl chloride functional group and a tetrafluoroalkyl substituent. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry and materials science.
The structural formula of this compound can be represented as follows:
This compound features:
- Sulfonyl Chloride Group : Known for its reactivity towards nucleophiles.
- Tetrafluoroalkyl Group : Enhances lipophilicity and chemical stability.
Potential Biological Activities
- Antimicrobial Activity : Sulfonyl chlorides are often evaluated for their antimicrobial properties. Research indicates that similar compounds can inhibit bacterial growth.
- Anticancer Properties : Some sulfonyl chlorides have shown promise in cancer research due to their ability to modify cellular pathways.
- Enzyme Inhibition : The reactivity of sulfonyl chlorides with nucleophiles suggests potential applications in enzyme inhibition studies.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Benzenesulfonyl Chloride | Antimicrobial | |
| Trifluoromethylbenzenesulfonyl Chloride | Anticancer | |
| 4-Methylbenzenesulfonyl Chloride | Enzyme Inhibition |
Mechanistic Insights
Research into the mechanisms of action for sulfonyl chlorides indicates that they may act through:
- Alkylation of Nucleophiles : This can lead to the modification of proteins or nucleic acids.
- Formation of Covalent Bonds : The reactivity with thiols and amines suggests potential pathways for therapeutic action.
Safety and Toxicology
The safety profile of this compound indicates that it can cause severe skin burns and eye damage upon contact. Proper handling procedures must be followed to mitigate risks associated with exposure .
属性
IUPAC Name |
4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF4O3S/c1-17-9(13,14)8(11,12)6-2-4-7(5-3-6)18(10,15)16/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPQPYYBZCSJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CC=C(C=C1)S(=O)(=O)Cl)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














